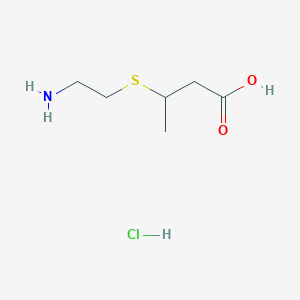
3-O-Allyl-sn-Glycerin
Übersicht
Beschreibung
3-O-Allyl-SN-glycerol: is a chemical compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is also known by its IUPAC name, (2R)-3-(allyloxy)-1,2-propanediol . This compound is characterized by the presence of an allyl group attached to the glycerol backbone, making it a versatile intermediate in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-O-Allyl-SN-glycerol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, 3-O-Allyl-SN-glycerol is studied for its potential role in cellular processes and metabolic pathways. It is used in the synthesis of bioactive molecules and as a substrate in enzymatic reactions .
Medicine: In the medical field, 3-O-Allyl-SN-glycerol is investigated for its potential therapeutic applications. It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry: Industrially, 3-O-Allyl-SN-glycerol is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Allyl-SN-glycerol typically involves the reaction of glycerol with allyl alcohol under specific conditions. One common method is the etherification of glycerol with allyl alcohol in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the allyl ether bond.
Industrial Production Methods: In industrial settings, the production of 3-O-Allyl-SN-glycerol can be achieved through the transesterification of triglycerides with allyl alcohol. This process involves the use of catalysts such as sodium methoxide or potassium hydroxide to promote the reaction . The resulting product is then purified through distillation or other separation techniques to obtain high-purity 3-O-Allyl-SN-glycerol.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Allyl-SN-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the allyl group, which is highly reactive.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a base catalyst.
Major Products: The major products formed from these reactions include allyl-substituted glycerol derivatives, such as allyl ethers and allyl esters .
Wirkmechanismus
The mechanism of action of 3-O-Allyl-SN-glycerol involves its interaction with specific molecular targets and pathways. The allyl group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Diacylglycerols: These compounds are similar to 3-O-Allyl-SN-glycerol but contain two fatty acid chains instead of an allyl group.
Alkylglycerols: These compounds have an alkyl group attached to the glycerol backbone instead of an allyl group.
Uniqueness: The presence of the allyl group in 3-O-Allyl-SN-glycerol makes it unique compared to other glycerol derivatives. This functional group imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)


![10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2395889.png)
![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)

![Tert-butyl 10-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2395897.png)
![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2395899.png)


![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)
